Zinc phosphate tetrahydrate
CAS No.: 15491-18-6
Cat. No.: VC13493044
Molecular Formula: H8O12P2Zn3
Molecular Weight: 458.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15491-18-6 |
---|---|
Molecular Formula | H8O12P2Zn3 |
Molecular Weight | 458.1 g/mol |
IUPAC Name | trizinc;diphosphate;tetrahydrate |
Standard InChI | InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 |
Standard InChI Key | SPDJAIKMJHJYAV-UHFFFAOYSA-H |
SMILES | O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Canonical SMILES | O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Chemical Identity and Structural Characteristics
Molecular Composition and Crystallography
Zinc phosphate tetrahydrate, formally identified as Zn₃(PO₄)₂·4H₂O, belongs to the orthorhombic crystal system with a unit cell volume of 0.978 nm³ . The compound’s structure comprises zinc cations coordinated by phosphate anions and water molecules, forming a layered architecture stabilized by hydrogen bonding. X-ray diffraction (XRD) analyses reveal distinct patterns for its α- and β-polymorphs, which differ in hydrogen bonding arrangements . These subtle crystallographic variations significantly influence surface charge distribution, as demonstrated by zeta potential measurements showing differences of up to 15 mV between polymorphs .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | Zn₃(PO₄)₂·4H₂O | |
Molecular Weight | 458.14 g/mol | |
Density | 3.04 g/cm³ | |
Crystal System | Orthorhombic | |
Unit Cell Volume | 0.978 nm³ | |
Solubility in Water | 0.0006 g/100 mL (20°C) |
Synthesis and Nanomaterial Fabrication
Conventional Precipitation Method
The industrial synthesis of zinc phosphate tetrahydrate typically involves a three-stage precipitation process:
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Reaction: Zinc nitrate (3Zn(NO₃)₂) reacts with diammonium phosphate (2(NH₄)₂HPO₄) in aqueous solution at 273–363 K:
This yields hopeite (Zn₃(PO₄)₂·4H₂O) with crystallite sizes ≈180 nm .
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Calcination: Thermal treatment at 473–523 K dehydrates hopeite to anhydrous Zn₃(PO₄)₂ .
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Rehydration: Exposing the anhydrous form to water regenerates nanocrystalline hopeite (30–40 nm) .
Citrate-Gel Assisted Synthesis
Incorporating citric acid as a complexing agent enables the production of ultrafine particles (≈43 nm) through a gelation process:
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Gel Formation: A mixture of Zn(NO₃)₂, (NH₄)₂HPO₄, and citric acid is concentrated into a foam-like gel .
-
Two-Stage Calcination:
Thermal Decomposition Kinetics
Three-Stage Dehydration Mechanism
Thermogravimetric analysis (TGA) reveals three distinct dehydration stages between 300–800 K :
Table 2: Dehydration Kinetics Parameters
Stage | Temperature Range (K) | Activation Energy (kJ/mol) | Mechanism |
---|---|---|---|
1 | 300–400 | 69.48 | Chemical Reaction |
2 | 400–550 | 78.74 | Nucleation & Growth |
3 | 550–800 | 141.5 | Nucleation & Growth |
The kinetic compensative effect manifests in both Arrhenius and Harcourt-Esson equations, with activation energy () showing dependence on decomposition fraction () and temperature () .
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